N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide
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Overview
Description
N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide is a chemical compound with the molecular formula C13H25N3O2 and a molecular weight of 255.36 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with an acetyl-isopropyl-amino group and an amino-acetamide moiety. It has a predicted density of 1.07±0.1 g/cm³ and a boiling point of 463.0±44.0 °C .
Preparation Methods
The synthesis of N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide involves several steps. One common synthetic route includes the acetylation of isopropylamine followed by its reaction with cyclohexylamine. The resulting intermediate is then reacted with 2-amino-acetamide under controlled conditions to yield the final product . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Chemical Reactions Analysis
N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological pathways.
Mechanism of Action
The mechanism of action of N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes .
Comparison with Similar Compounds
N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-amino-acetamide can be compared with similar compounds such as:
N-[4-(Acetyl-isopropyl-amino)-cyclohexyl]-2-chloro-acetamide: This compound has a similar structure but with a chloro group instead of an amino group, leading to different chemical properties and reactivity.
2-Aminothiazole-4-carboxylate Schiff bases: These compounds share some structural similarities and are known for their antimicrobial and therapeutic properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, which make it a valuable compound for various applications.
Properties
IUPAC Name |
N-[4-[acetyl(propan-2-yl)amino]cyclohexyl]-2-aminoacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25N3O2/c1-9(2)16(10(3)17)12-6-4-11(5-7-12)15-13(18)8-14/h9,11-12H,4-8,14H2,1-3H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOVQPPWKAUPFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C1CCC(CC1)NC(=O)CN)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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